

Application Notes: Recombinant Human ACE2 (hACE2) Expression

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Compound of Interest		
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Introduction

Angiotensin-converting enzyme 2 (ACE2) is a type I transmembrane protein that plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid-electrolyte balance.[1][2][3] ACE2 functions as a carboxypeptidase, converting angiotensin II to angiotensin 1-7, thereby counteracting the vasoconstrictive effects of angiotensin II.[2][3] Beyond its physiological role, ACE2 has gained significant attention as the primary receptor for the spike (S) protein of coronaviruses, including SARS-CoV and SARS-CoV-2, making it a critical component in the study of COVID-19 pathogenesis and therapeutic development.[2][3] [4] The production of high-quality, biologically active recombinant human ACE2 (hACE2) is therefore essential for a wide range of research applications, from structural biology and drug screening to the development of diagnostic assays and decoy receptor therapeutics.

Choosing an Expression System

The selection of an appropriate expression system is critical for obtaining functional recombinant hACE2. As a glycoprotein, hACE2 undergoes post-translational modifications (PTMs) that are essential for its proper folding, stability, and biological activity. The choice of system depends on the desired yield, required PTMs, and the intended downstream application.

 Mammalian Expression Systems (e.g., HEK293, CHO): These systems are the preferred choice for producing full-length, soluble, or membrane-bound hACE2 with native-like glycosylation and folding.[5][6] Transient transfection in HEK293 cells is commonly used for



rapid, small-to-medium scale production, while stable cell lines, such as CHO or HEK293, are suitable for large-scale manufacturing.[7][8][9] Mammalian systems ensure the highest degree of biological activity and are ideal for functional assays, structural studies, and therapeutic applications.

- Baculovirus Expression System (e.g., Sf9, Hi5 insect cells): This system offers a good balance between yield and the ability to perform complex PTMs.[10] While glycosylation patterns in insect cells differ from those in mammals (typically high mannose type and lacking complex sialylation), the core protein structure is often correctly folded and functional.[11] The baculovirus expression vector system (BEVS) is robust, scalable, and generally produces higher yields than transient mammalian systems, making it suitable for producing hACE2 for structural analysis and as a diagnostic reagent.[10][12][13]
- Bacterial Expression Systems (e.g., E. coli):E. coli is a cost-effective and rapid system for producing high yields of recombinant proteins.[14][15] However, it lacks the machinery for eukaryotic PTMs like glycosylation.[15] Consequently, hACE2 expressed in E. coli is non-glycosylated and often accumulates in insoluble inclusion bodies, requiring denaturation and refolding steps that may not yield a fully active protein.[15][16] This system is typically used for producing smaller fragments of ACE2, such as the receptor-binding domain (RBD) interaction fragment, for antibody production or specific binding assays where glycosylation is not critical.[17]

Quantitative Data Summary

The yield and purity of recombinant hACE2 can vary significantly depending on the expression system, the construct design (e.g., full-length, truncated, fusion tags), and the purification strategy. The following table summarizes representative data from various studies.

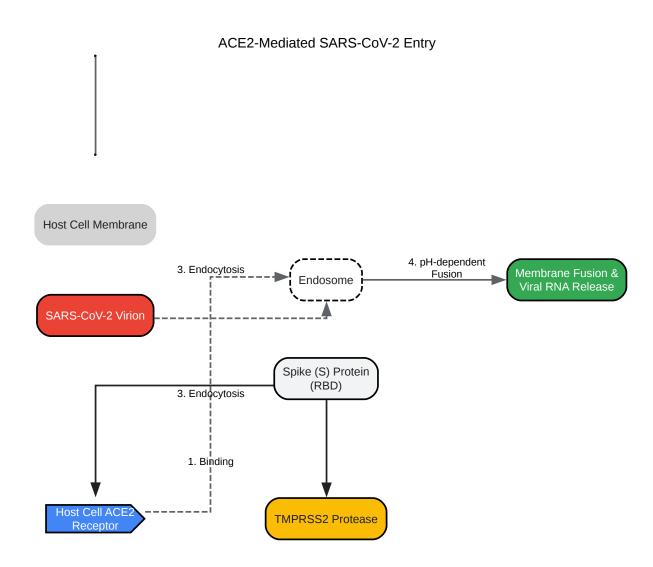


Expressi on System	Host Cell	Construct Details	Purificati on Method	Yield	Purity	Referenc e
Bacterial	E. coli BL21 (DE3)	Truncated hACE2 (aa 18-119), His-tag	Affinity Chromatog raphy (HisTrap)	75 mg/L	>95%	[17]
Mammalia n	HEK293	Stable cell line expressing full-length hACE2	Not specified (cell surface expression)	Not applicable (cell line)	Not applicable	[8][9]
Mammalia n	СНО	Soluble extracellula r domain	Not specified	~100 mg/L (CHO- based sTCRs as a proxy)	High	[6]
Baculoviru s	Sf9 Insect Cells	Soluble hACE2	Anion Exchange & Size Exclusion	Not specified	High	[13]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a key signaling pathway involving ACE2 and a general experimental workflow for its recombinant production.



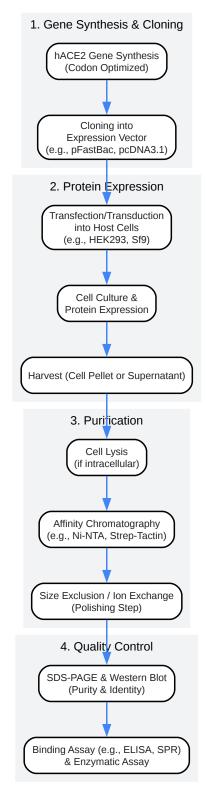


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Caption: ACE2 as the receptor for SARS-CoV-2 entry.



General Workflow for Recombinant hACE2 Production



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Caption: Workflow for recombinant hACE2 production.



Experimental Protocols

Protocol 1: Transient Expression of Soluble hACE2 in HEK293 Cells

This protocol describes the transient expression of the soluble extracellular domain of hACE2 (amino acids 1-740) with a C-terminal His-tag in HEK293 cells.

Materials:

- HEK293 suspension cells (e.g., Expi293F™)
- Appropriate serum-free expression medium (e.g., Expi293™ Expression Medium)
- Expression vector containing the hACE2 construct (e.g., pcDNA3.1-hACE2(1-740)-His)
- Transfection reagent (e.g., PEI, ExpiFectamine™)
- Shaking incubator (37°C, 8% CO2, 125 rpm)
- Sterile, baffled shaker flasks

Methodology:

- Cell Culture: One day prior to transfection, split HEK293 cells to a density of 2.5-3.0 x 10⁶ viable cells/mL in a shaker flask.
- Transfection Complex Preparation:
 - Dilute high-quality, endotoxin-free plasmid DNA into serum-free medium. A typical starting point is 1 μg of DNA per mL of culture volume.
 - In a separate tube, dilute the transfection reagent according to the manufacturer's instructions.
 - Add the diluted DNA to the diluted transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complexes to form.



- Transfection: Add the DNA-transfection reagent complex to the cell culture flask while swirling gently.
- Expression: Return the flask to the shaking incubator and culture for 5-7 days.
- Harvest: Pellet the cells by centrifugation at 3,000 x g for 20 minutes at 4°C. The supernatant contains the secreted soluble hACE2 protein.
- Clarification: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris before proceeding to purification.

Protocol 2: Expression of hACE2 using the Bac-to-Bac® System

This protocol outlines the generation of recombinant baculovirus and expression in Sf9 insect cells.

Materials:

- Bac-to-Bac® Expression System (includes pFastBac™ vector and DH10Bac™ E. coli)[18]
- Sf9 insect cells and appropriate medium (e.g., Sf-900™ III SFM)
- Transfection reagent for insect cells (e.g., Cellfectin™ II)
- Shaking and stationary incubators (27°C)

Methodology:

- Recombinant Bacmid Generation:
 - Clone the hACE2 gene of interest into the pFastBac™ vector.
 - Transform the recombinant pFastBac™ construct into DH10Bac™ competent cells.[18]
 - Select white colonies from plates containing Bluo-gal, IPTG, and selective antibiotics.
 White colonies contain the recombinant bacmid where the lacZα gene has been disrupted by transposition.



- Isolate the high-molecular-weight recombinant bacmid DNA from a selected white colony.
- Transfection of Sf9 Cells:
 - Seed 0.9 x 10⁶ Sf9 cells per well in a 6-well plate and allow them to attach.
 - Prepare transfection complexes by mixing the isolated bacmid DNA with a suitable transfection reagent in serum-free medium, following the manufacturer's protocol.
 - Add the complexes to the cells and incubate at 27°C for 5-7 days until signs of infection are visible.
- Virus Amplification (P1 and P2 Stocks):
 - Harvest the supernatant from the transfected cells; this is the P1 viral stock.
 - To generate a higher titer P2 stock, infect a larger suspension culture of Sf9 cells (e.g., 2 x 10⁶ cells/mL) with the P1 stock at a low multiplicity of infection (MOI) of ~0.1.[10][19]
 - Incubate for 3-4 days and harvest the supernatant containing the amplified P2 virus. Titer the virus using a plaque assay or qPCR.
- Protein Expression:
 - Infect a large-scale suspension culture of Sf9 or Hi5 cells with the P2 viral stock at a high MOI (e.g., 5-10).
 - Incubate for 48-72 hours at 27°C with shaking.[10]
 - Harvest the supernatant (for secreted protein) or cell pellet (for intracellular protein) by centrifugation.

Protocol 3: Purification of His-tagged Recombinant hACE2

This is a general protocol for purifying His-tagged hACE2 from cell culture supernatant using Immobilized Metal Affinity Chromatography (IMAC).



Materials:

- Clarified supernatant containing His-tagged hACE2
- IMAC resin (e.g., Ni-NTA Agarose)
- Chromatography column
- Binding/Wash Buffer: 50 mM Tris, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0
- Elution Buffer: 50 mM Tris, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0
- · Dialysis tubing or desalting column

Methodology:

- Buffer Exchange (Optional but Recommended): If the supernatant composition is incompatible with Ni-NTA binding, perform a buffer exchange into the Binding Buffer using tangential flow filtration (TFF) or dialysis.
- Resin Equilibration: Pack the chromatography column with the Ni-NTA resin and equilibrate with 5-10 column volumes (CVs) of Binding Buffer.
- Sample Loading: Load the clarified (and buffer-exchanged) supernatant onto the equilibrated column.
- Washing: Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins. Monitor the UV absorbance (A280) until it returns to baseline.
- Elution: Elute the bound hACE2 protein from the column using Elution Buffer. Collect fractions and monitor the A280 to identify the protein peak.
- Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify those containing pure hACE2.[20]
- Buffer Exchange/Dialysis: Pool the purest fractions and perform a buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column to remove the imidazole.



 Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit if necessary. Determine the final protein concentration, aliquot, and store at -80°C.

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